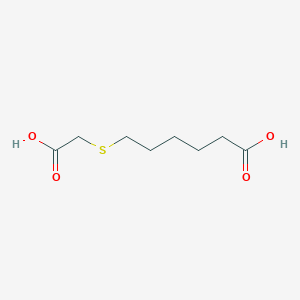

6-(Carboxymethylthio)hexanoic acid

Description

6-(Carboxymethylthio)hexanoic acid is a hexanoic acid derivative featuring a thioether (-S-) linkage at the terminal carbon, connected to a carboxymethyl group (-CH₂COOH).

Properties

Molecular Formula |

C8H14O4S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

6-(carboxymethylsulfanyl)hexanoic acid |

InChI |

InChI=1S/C8H14O4S/c9-7(10)4-2-1-3-5-13-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) |

InChI Key |

CCHIYKNHUNVWHK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CCSCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-(carboxymethylthio)hexanoic acid with analogs from the evidence:

Key Observations :

- Polarity : The carboxymethylthio group introduces two ionizable groups (-COOH and -SCH₂-), increasing hydrophilicity compared to morpholine/piperidine derivatives .

- Hydrogen Bonding : The carboxylic acid and thioether groups enable stronger H-bonding than morpholine (which has an ether oxygen) .

- Synthetic Flexibility: Thioether-linked compounds (e.g., 6-(5-acetylthiophen-2-yl)hexanoic acid) are synthesized via nucleophilic substitution, similar to amino-substituted analogs .

Skin Permeation Enhancement

- Amino-Substituted Analogs: Esters of 6-(piperidin-1-yl)hexanoic acid (ER = 5.6) and 6-(morpholin-4-yl)hexanoic acid (ER = 15.0) show varying enhancement ratios due to substituent bulkiness and H-bond acceptor capacity . The morpholine group’s ether oxygen significantly boosts activity compared to piperidine.

Enzymatic Interactions

- 6-(Boc-amino)hexanoic acid : Used as an enzyme inhibitor due to its protected amine. The carboxymethylthio analog’s carboxylic acid could similarly interact with enzyme active sites, though steric hindrance from the thioether may alter binding.

Preparation Methods

Alkylation of Hexanoic Acid Derivatives

A primary route to 6-(carboxymethylthio)hexanoic acid involves the alkylation of a hexanoic acid precursor with a carboxymethylthiol group. This method parallels the synthesis of 6-(methylthio)hexanoic acid, where hexanoic acid undergoes alkylation with methylthiol under catalytic conditions. For the target compound, the methylthiol reagent is replaced with carboxymethyl mercaptan (HSCH2COOH).

Reaction Conditions :

-

Substrate : 6-bromohexanoic acid or 6-chlorohexanoic acid.

-

Nucleophile : Carboxymethyl mercaptan (excess to drive reaction completion).

-

Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst) or Lewis acids such as ZnCl2.

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile).

-

Temperature : 60–80°C for 12–24 hours.

Mechanism :

The reaction proceeds via an SN2 mechanism, where the thiolate ion (generated by deprotonation of HSCH2COOH) displaces the halogen atom at the sixth carbon of hexanoic acid. The carboxyl group on the thiol ensures compatibility with aqueous workup, facilitating isolation.

Challenges :

-

Competing oxidation of the thiol group necessitates inert atmospheres (N2 or Ar).

-

Acidic workup may protonate the carboxylate, requiring neutralization with mild bases (e.g., NaHCO3).

Hydrolysis of Thioester Precursors

Thioesterification Followed by Hydrolysis

An alternative approach involves synthesizing a thioester intermediate, which is subsequently hydrolyzed to yield the carboxylic acid. This method is advantageous for avoiding direct handling of volatile thiols.

Synthetic Steps :

-

Thioester Formation : React 6-mercaptohexanoic acid with chloroacetic acid in the presence of dicyclohexylcarbodiimide (DCC) to form the thioester.

-

Hydrolysis : Treat the thioester with aqueous NaOH or KOH to hydrolyze the ester bond, yielding this compound.

Optimization Insights :

-

The patent WO2020031201A1 highlights the use of potassium hydroxide in aqueous solutions for hydrolyzing caprolactam to 6-aminohexanoic acid. Similar basic conditions (pH 10–12, 70–90°C) can be adapted for thioester hydrolysis.

-

Purification via anti-solvent crystallization (e.g., isopropanol) ensures high purity (>99%), as demonstrated in industrial-scale amino acid production.

Industrial-Scale Purification Techniques

Solvent-Anti-Solvent Crystallization

Achieving pharmaceutical-grade purity requires robust crystallization protocols. The patent CN101293845A details the use of isopropanol as an anti-solvent for isolating citrate esters. For this compound:

Procedure :

-

Dissolve the crude product in a minimal volume of hot ethanol.

-

Gradually add isopropanol until cloudiness persists.

-

Cool to 0–5°C and filter under reduced pressure.

Yield and Purity :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Direct, single-step synthesis | Requires halogenated precursor | 70–75 | 95–98 |

| Thioester Hydrolysis | Avoids volatile thiols | Multi-step, longer reaction time | 65–70 | 97–99 |

Reaction Optimization and Scalability

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Carboxymethylthio)hexanoic acid, and how is purity validated?

- Methodology : The synthesis typically involves thioether formation via nucleophilic substitution or coupling reactions. For example, reacting 6-bromohexanoic acid with a carboxymethyl thiol precursor under basic conditions (e.g., NaOH in ethanol) at 60–80°C. Purification is achieved via recrystallization or column chromatography using silica gel and a gradient of ethyl acetate/hexane .

- Purity Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR (1H/13C) : Assign protons and carbons to confirm the thioether linkage and carboxylic acid group. Expected shifts: δ ~2.5–3.0 ppm (CH2-S), δ ~12.0 ppm (COOH) .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Verify molecular weight (calculated: ~220.26 g/mol) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., S-C stretch at ~600–700 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

- Approach :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation) and adjust stoichiometry or reducing agents (e.g., TCEP) to suppress oxidation .

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity?

- Case Study : If DFT calculations predict higher electrophilicity at the thioether sulfur but experimental alkylation yields are low:

- Re-evaluate Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to account for solvent polarity impacting reactivity .

- Experimental Validation : Conduct kinetic studies under varying temperatures/pH to identify rate-limiting steps .

Q. How do structural modifications of this compound influence its biological activity?

- SAR Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.